![molecular formula C10H15Cl2N3 B1447734 [3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride CAS No. 1881331-98-1](/img/structure/B1447734.png)
[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride
Overview
Description
[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride, also known as A-366, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation. In
Scientific Research Applications
Pyrrolidine and Pyrrolopyridine Derivatives in Drug Discovery
Pyrrolidine rings, including those structurally related to pyrrolopyridines, are prevalent in medicinal chemistry due to their capacity to explore pharmacophore space effectively. The saturated nature of the pyrrolidine scaffold contributes significantly to the stereochemistry of molecules, thereby enhancing their biological activity and three-dimensional coverage. Studies emphasize the versatility of pyrrolidine and its derivatives in synthesizing bioactive compounds, highlighting their role in developing novel therapeutics across various disease domains, including central nervous system (CNS) disorders, cancer, and infectious diseases (Li Petri et al., 2021; Saganuwan, 2017).
Heterocyclic Compounds in Synthesis and Biological Activity
Heterocyclic compounds, especially those containing pyrrolidine and pyrrolopyridine units, are foundational in creating diverse bioactive molecules. Such compounds are essential for synthesizing a wide range of cyclic, acyclic, and heterocyclic structures, which have implications across medicinal chemistry and drug development. These structures have been explored for their spectroscopic properties, biological, and electrochemical activities, underscoring their potential in creating compounds with novel therapeutic effects (Kamneva et al., 2018).
Catalysts in Organic Synthesis
Compounds with pyrrolopyridine derivatives have been studied for their role as catalysts in organic synthesis, particularly in reactions involving the formation of C-N bonds. These catalysts are instrumental in developing methodologies for synthesizing complex molecules efficiently, highlighting the significance of pyrrolopyridine derivatives in advancing organic chemistry and facilitating the creation of new drugs (Parmar et al., 2023).
Anion Binding and Sensing
N-confused calix[4]pyrroles, which share structural similarities with pyrrolopyridine derivatives, have attracted attention for their unique anion-binding properties. These compounds demonstrate a distinct mode of interaction with anions compared to traditional pyrrole-based macrocycles, offering new avenues for sensor development and anion recognition in environmental and biological contexts (Anzenbacher et al., 2006).
properties
IUPAC Name |
3-pyrrolo[2,3-b]pyridin-1-ylpropan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c11-5-2-7-13-8-4-9-3-1-6-12-10(9)13;;/h1,3-4,6,8H,2,5,7,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWFYEUKGMDDQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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